

# Application Note: NMR Analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

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## Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation of both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR. The provided spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds.

## Introduction

**Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation is crucial for quality control, reaction monitoring, and characterization of final products. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound in solution. This note provides a standard operating procedure for obtaining and interpreting high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, multiplicities, and coupling constants for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**. These predictions are based on the analysis of substituent effects on the pyridine ring, and typical chemical shifts for ethyl ester and ethylsulfonyl functional groups.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** (in  $\text{CDCl}_3$ , 400 MHz)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	8.30 - 8.40	d	$\sim 2.2$	1H
H-4	8.50 - 8.60	dd	$\sim 8.5, 2.2$	1H
H-6	9.20 - 9.30	d	$\sim 8.5$	1H
-OCH <sub>2</sub> CH <sub>3</sub>	4.40 - 4.50	q	$\sim 7.1$	2H
-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	3.20 - 3.30	q	$\sim 7.4$	2H
-OCH <sub>2</sub> CH <sub>3</sub>	1.35 - 1.45	t	$\sim 7.1$	3H
-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	1.25 - 1.35	t	$\sim 7.4$	3H

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** (in  $\text{CDCl}_3$ , 100 MHz)

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-2	164.5 - 165.5
C-3	122.0 - 123.0
C-4	138.0 - 139.0
C-5	139.5 - 140.5
C-6	152.0 - 153.0
-C=O	164.5 - 165.5
-OCH <sub>2</sub> CH <sub>3</sub>	62.0 - 63.0
-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	55.0 - 56.0
-OCH <sub>2</sub> CH <sub>3</sub>	14.0 - 15.0
-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	7.0 - 8.0

## Experimental Protocols

### Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate** for <sup>1</sup>H NMR, and 50-100 mg for <sup>13</sup>C NMR, into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

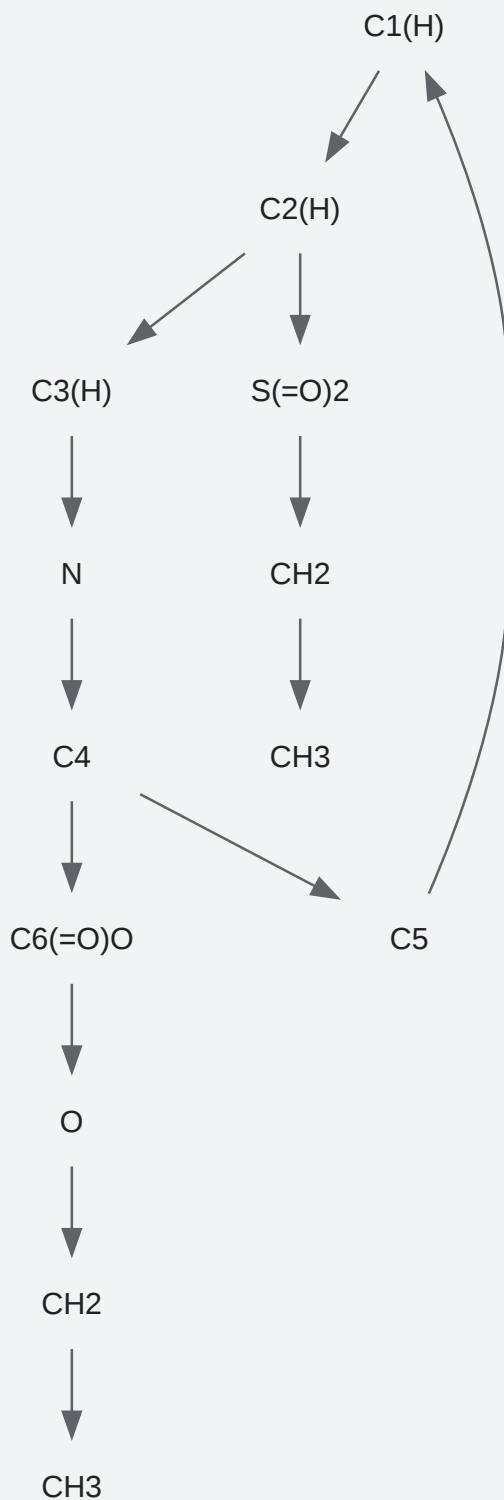
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

## NMR Data Acquisition

- Instrument Setup: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.
- Tuning and Shimming: Tune the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 8-16 scans.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 3-4 seconds.
  - Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0 to 200 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

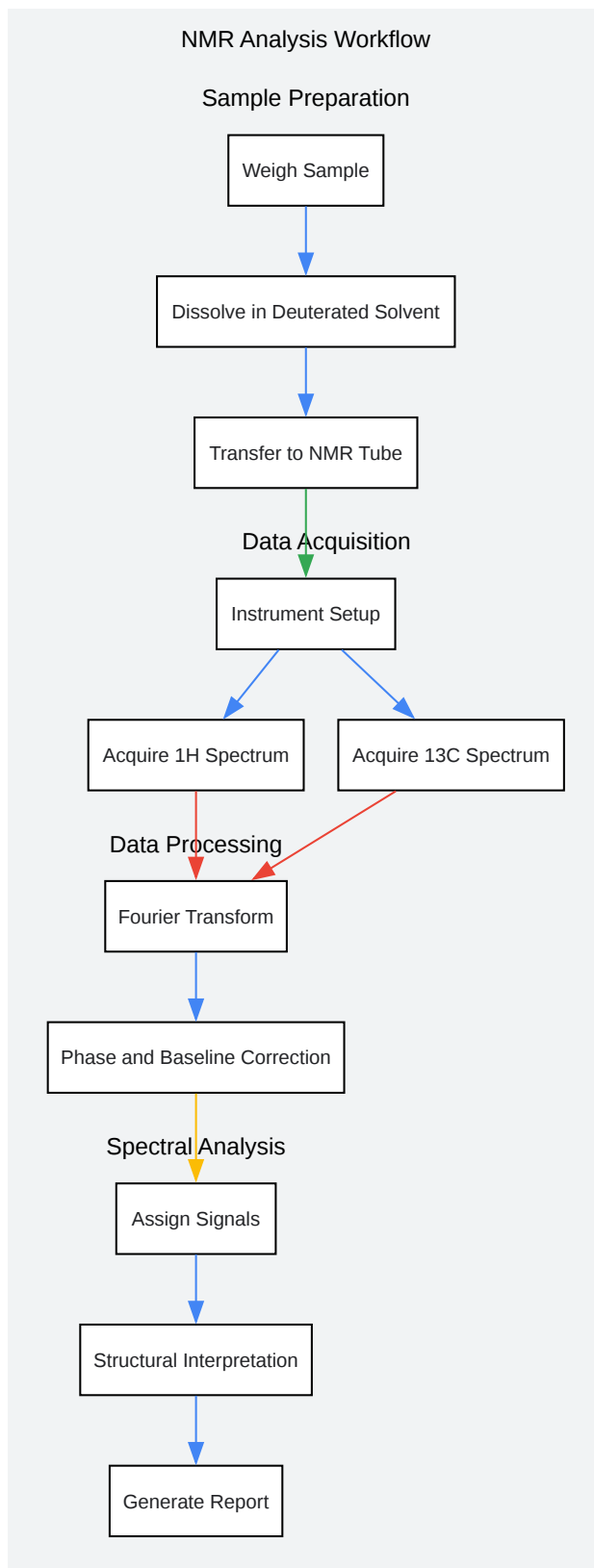
## Mandatory Visualizations

Molecular Structure of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate



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Caption: Molecular structure with atom numbering for NMR assignments.



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Caption: Workflow for NMR analysis from sample preparation to reporting.

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